molecular formula C8H10N2O2 B2361044 N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide CAS No. 2288251-22-7

N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide

Cat. No.: B2361044
CAS No.: 2288251-22-7
M. Wt: 166.18
InChI Key: JQAMVQWMGINMQN-UHFFFAOYSA-N
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Description

N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide typically involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with propargylamine under dehydrating conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Oxazoline or oxazolidine derivatives.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive oxazole core.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, leading to modulation of their activity. This compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,2-oxazole-4-carboxamide
  • N-[(5-Methyl-1,2-oxazol-4-yl)methyl]acetamide
  • N-[(5-Methyl-1,2-oxazol-4-yl)methyl]benzamide

Uniqueness

N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-8(11)9-4-7-5-10-12-6(7)2/h3,5H,1,4H2,2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAMVQWMGINMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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